1-methylisoquinolin-6-ol hydrobromide
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Overview
Description
1-Methylisoquinolin-6-ol hydrobromide is an organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinolin-6-ol hydrobromide can be synthesized through multiple methods. One common approach involves the reaction of p-toluenesulfonamide with terephthalaldehyde, followed by halogenation and treatment with a base to yield the desired product . Another method includes the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and efficient .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, condensation, and halogenation under controlled conditions to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .
Scientific Research Applications
1-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It serves as a corrosion inhibitor in industrial processes, protecting metals from corrosion
Mechanism of Action
The mechanism of action of 1-methylisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Methylisoquinoline: A closely related compound with similar structural features but different chemical properties.
6-Hydroxyisoquinoline: Another isoquinoline derivative with hydroxyl substitution at a different position.
1-Methyl-3,4-dihydroisoquinoline: A reduced form of isoquinoline with distinct chemical behavior
Uniqueness: 1-Methylisoquinolin-6-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2155850-96-5 |
---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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